Nitrosobis(2-chloroethyl)amine
Overview
Description
Nitrosobis(2-chloroethyl)amine is a nitroamine compound with the molecular formula C4H8Cl2N2O and a molecular weight of 171.03 g/mol . It is known for its carcinogenic properties and is used primarily in scientific research . The compound appears as a light yellow to yellow oil and has a density of approximately 1.3285 g/cm³ .
Mechanism of Action
Target of Action
Nitrosobis(2-chloroethyl)amine, also known as N,N-bis(2-chloroethyl)nitrous amide , is a nitroamine compoundIt’s known that nitroamine compounds generally interact with dna and proteins within cells, leading to various cellular responses .
Mode of Action
The specific mode of action of this compound is not clearly stated in the available resources. Generally, nitroamine compounds are known to form DNA adducts, which can lead to DNA damage and mutations. These mutations can disrupt normal cellular processes and lead to uncontrolled cell growth, a hallmark of cancer .
Biochemical Pathways
Given its potential to cause dna damage, it can be inferred that it may affect pathways related to dna repair, cell cycle regulation, and apoptosis .
Pharmacokinetics
Nitroamine compounds are generally lipophilic, which allows them to easily cross cell membranes and distribute throughout the body .
Result of Action
This compound has been shown to cause liver tumors in animals and is carcinogenic, causing adenocarcinoma and papillomas . It also causes esophageal tumors in rats . These effects are likely due to the DNA damage caused by the compound, leading to mutations and uncontrolled cell growth .
Action Environment
Factors such as ph, temperature, and the presence of other chemicals can potentially affect the stability and activity of the compound .
Biochemical Analysis
Cellular Effects
Nitrosobis(2-chloroethyl)amine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed that this compound can cause liver tumors in animals
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrosobis(2-chloroethyl)amine can be synthesized through the reaction of bis(2-chloroethyl)amine with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to produce nitrous acid.
Reaction with Bis(2-chloroethyl)amine: The nitrous acid is then reacted with bis(2-chloroethyl)amine to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent safety measures due to the compound’s toxic and carcinogenic nature .
Chemical Reactions Analysis
Types of Reactions: Nitrosobis(2-chloroethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.
Major Products Formed:
Oxidation: Various nitroso derivatives.
Reduction: Amines.
Substitution: Compounds where chlorine atoms are replaced by other groups.
Scientific Research Applications
Nitrosobis(2-chloroethyl)amine is extensively used in scientific research due to its carcinogenic properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: Employed in studies related to DNA damage and repair mechanisms.
Medicine: Utilized in cancer research to understand the effects of carcinogens and to develop potential treatments.
Industry: Used in the development of analytical methods and quality control processes for pharmaceuticals
Comparison with Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosodibutylamine
- N-Nitrosodiisopropylamine
Comparison: Nitrosobis(2-chloroethyl)amine is unique due to its specific structure, which includes two chloroethyl groups. This structure allows it to form specific DNA adducts that are different from those formed by other nitrosamines. Additionally, its ability to release nitric oxide adds another layer of complexity to its mechanism of action .
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)nitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2N2O/c5-1-3-8(7-9)4-2-6/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQXNTZBSSUTAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218098 | |
Record name | Diethylamine, 2,2'-dichloro-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67856-68-2 | |
Record name | Diethylamine, 2,2'-dichloro-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylamine, 2,2'-dichloro-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(2-chloroethyl)(nitroso)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Nitrosobis(2-chloroethyl)amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF4R876JMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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